2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one
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Overview
Description
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one is a complex organic compound with the molecular formula C19H24O2 and a molecular weight of 284.402 g/mol . This compound is characterized by its unique tricyclic structure, which includes a hydroxyl group and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one typically involves the dehydration of 2-hydroxy-8-R-tricyclo(7.3.1.0(2,7))tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The dehydration process results in the formation of tricyclo(7.3.1.0(2,7))tridecen-13-ones with different positions of the double bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-tricyclo(7.3.1.0(2,7))tridecan-13-one: Similar structure but lacks the phenyl group.
8-Phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one: Similar structure but lacks the hydroxyl group.
Properties
CAS No. |
22575-81-1 |
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Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-hydroxy-8-phenyltricyclo[7.3.1.02,7]tridecan-13-one |
InChI |
InChI=1S/C19H24O2/c20-18-14-9-6-11-16(18)19(21)12-5-4-10-15(19)17(14)13-7-2-1-3-8-13/h1-3,7-8,14-17,21H,4-6,9-12H2 |
InChI Key |
HRLRAZZTFFAGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C(C3CCCC2C3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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